4-Ethyl-3-hydroxybenzoic acid

Overview

Description

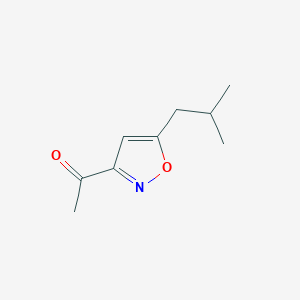

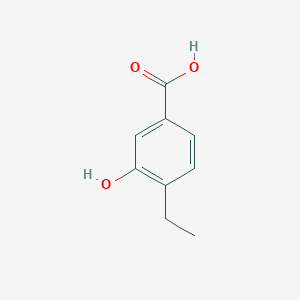

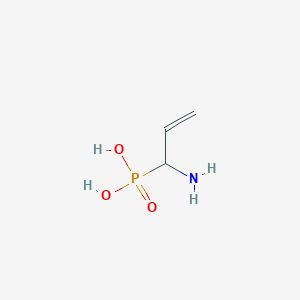

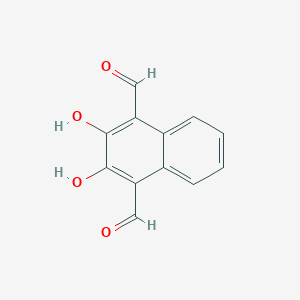

4-Ethyl-3-hydroxybenzoic acid is an aromatic carboxylic acid with the molecular formula C9H10O3. It is a white crystalline solid that is soluble in most organic solvents such as alcohols, ethers, and ketones, but has low solubility in water . This compound is often used as a chemical reagent in organic synthesis and pharmaceutical research .

Scientific Research Applications

4-Ethyl-3-hydroxybenzoic acid has a wide range of applications in scientific research:

Chemistry: Used as a reagent in organic synthesis for the preparation of more complex molecules.

Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.

Medicine: Investigated for its potential therapeutic effects, particularly in the development of new pharmaceuticals.

Industry: Utilized as an intermediate in the production of dyes, polymers, and other industrial chemicals.

Safety and Hazards

Safety data sheets suggest that exposure to 4-Ethyl-3-hydroxybenzoic acid should be avoided. It is recommended to avoid dust formation, breathing mist, gas or vapors, and contact with skin and eyes . In case of exposure, appropriate safety measures such as wearing protective equipment and ensuring adequate ventilation are advised .

Mechanism of Action

Target of Action

4-Ethyl-3-hydroxybenzoic acid, also known as Ethyl hydroxybenzoate, is a derivative of hydroxybenzoic acid . It’s known that hydroxybenzoic acids are major aromatic secondary metabolites that impart food with typical organoleptic characteristics and link to many health benefits .

Mode of Action

It’s known that hydroxybenzoic acids, including this compound, may act as weak estrogenic endocrine disruptors .

Biochemical Pathways

It’s known that 4-hydroxybenzoic acid, a related compound, is hydroxylated to form protocatechuate, which subsequently is either cleaved in ortho- and/or meta-positions or decarboxylated to form catechol . Protocatechuate and catechol are funneled into the TCA cycle following either the β-ketoadipate or protocatechuate meta-cleavage branches .

Pharmacokinetics

It’s known that short-chain parabens, which include ethyl paraben, are rapidly hydrolyzed in the body, resulting in the formation of 4-hydroxybenzoic acid and the respective alcohols .

Result of Action

It’s known that hydroxybenzoic acids have numerous health benefits, such as anti-inflammatory, antioxidant, anti-allergenic, immunoregulatory, antimicrobial, antiatherogenic, antithrombotic, antidiabetic, anticancer processes, and cardioprotective capabilities .

Action Environment

It’s known that hydroxybenzoic acids are widely distributed in various environments due to their extensive use in food, pharmaceutical, and cosmetic industries .

Biochemical Analysis

Biochemical Properties

4-Ethyl-3-hydroxybenzoic acid, like other hydroxybenzoic acids, may play a role in various biochemical reactions. Specific interactions with enzymes, proteins, and other biomolecules have not been extensively studied. Hydroxybenzoic acids are known to interact with metabolic enzymes and can inhibit certain processes such as glycolysis .

Cellular Effects

Hydroxybenzoic acids are known to have a variety of effects on cells, including anti-inflammatory and antioxidant effects . They can also influence cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

It is likely that it exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

There is limited information available on the temporal effects of this compound in laboratory settings. It is known that hydroxybenzoic acids are stable compounds .

Metabolic Pathways

Hydroxybenzoic acids are known to be involved in various metabolic pathways .

Transport and Distribution

It is known that hydroxybenzoic acids are soluble in water, ethanol, and other polar solvents , which may facilitate their transport and distribution.

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of 4-ethyl-3-hydroxybenzoic acid can be achieved by the oxidation of p-ethylbenzoic acid. Commonly used preparation methods include acid-base extraction and esterification of ethyl benzoic acid . The reaction typically involves the use of an oxidizing agent such as potassium permanganate or chromium trioxide under acidic conditions.

Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale oxidation processes. The reaction conditions are carefully controlled to ensure high yield and purity of the product. The compound is then purified through recrystallization or distillation techniques .

Chemical Reactions Analysis

Types of Reactions: 4-Ethyl-3-hydroxybenzoic acid undergoes various chemical reactions, including:

Oxidation: The compound can be further oxidized to form 4-ethyl-3,5-dihydroxybenzoic acid.

Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol group, forming 4-ethyl-3-hydroxybenzyl alcohol.

Common Reagents and Conditions:

Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous conditions.

Substitution: Halogenating agents such as bromine or chlorine in the presence of a Lewis acid catalyst.

Major Products:

Oxidation: 4-Ethyl-3,5-dihydroxybenzoic acid.

Reduction: 4-Ethyl-3-hydroxybenzyl alcohol.

Substitution: Various halogenated derivatives of this compound.

Comparison with Similar Compounds

4-Hydroxybenzoic acid: A monohydroxybenzoic acid with similar chemical properties but without the ethyl group.

3,5-Dihydroxybenzoic acid: Contains two hydroxyl groups on the aromatic ring, leading to different reactivity and applications.

Vanillic acid: A methoxy-substituted hydroxybenzoic acid with distinct flavor and fragrance properties.

Uniqueness: 4-Ethyl-3-hydroxybenzoic acid is unique due to the presence of both an ethyl group and a hydroxyl group on the aromatic ring. This combination of functional groups imparts specific chemical reactivity and potential biological activities that distinguish it from other hydroxybenzoic acids .

Properties

IUPAC Name |

4-ethyl-3-hydroxybenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10O3/c1-2-6-3-4-7(9(11)12)5-8(6)10/h3-5,10H,2H2,1H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZRMANCODDGUNJI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=C(C=C(C=C1)C(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20615231 | |

| Record name | 4-Ethyl-3-hydroxybenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20615231 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

166.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

100523-85-1 | |

| Record name | 4-Ethyl-3-hydroxybenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20615231 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-[[4-(Dimethylamino)phenyl]azo]-1-naphthalenesulfonyl chloride](/img/structure/B34731.png)

![(3aR,4R,6aS)-4-methoxy-3,3a,4,6a-tetrahydrofuro[3,4-c]pyrazol-6-one](/img/structure/B34733.png)